2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine typically involves the reaction of 5-chloro-4-fluoropyridine with ethanamine. This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with substituted benzoyl chlorides to form novel amides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for substitution reactions and benzoyl chlorides for condensation reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, such as (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, which is a key intermediate in the production of JAK2 kinase inhibitors.
Scientific Research Applications
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors.
Agrochemicals: The compound is explored for its potential use in developing new fungicides and pesticides.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(5-chloro-4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-4-11-5(1-2-10)3-7(6)9/h3-4H,1-2,10H2 |
InChI Key |
MEFJIFWETJWPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1F)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.